Besunide
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Overview
Description
BESUNIDE: is a chemical compound with the molecular formula C18H22N2O4S . It is also known by its systematic name, 4-Benzyl-3-(butylamino)-5-sulfamoylbenzoic acid . This compound is characterized by its unique structure, which includes a benzyl group, a butylamino group, and a sulfamoyl group attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of BESUNIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzyl Group: The benzyl group is introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with a suitable aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Butylamino Group: The butylamino group is introduced through a nucleophilic substitution reaction, where a butylamine reacts with an appropriate intermediate.
Formation of the Sulfamoyl Group: The sulfamoyl group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine group on the intermediate compound.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired this compound structure.
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: : BESUNIDE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
BESUNIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of BESUNIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various downstream effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used .
Comparison with Similar Compounds
BESUNIDE can be compared with other similar compounds, such as:
Sulfonamides: Similar in having a sulfamoyl group, but differ in their overall structure and biological activity.
Benzoic Acid Derivatives: Share the benzoic acid core but differ in the substituents attached to the aromatic ring.
Amines: Similar in having an amino group, but differ in their additional functional groups and overall structure.
Uniqueness: : this compound’s uniqueness lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36148-38-6 |
---|---|
Molecular Formula |
C18H22N2O4S |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-benzyl-3-(butylamino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C18H22N2O4S/c1-2-3-9-20-16-11-14(18(21)22)12-17(25(19,23)24)15(16)10-13-7-5-4-6-8-13/h4-8,11-12,20H,2-3,9-10H2,1H3,(H,21,22)(H2,19,23,24) |
InChI Key |
VCPBYLUDWGYFIQ-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)CC2=CC=CC=C2 |
36148-38-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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